![molecular formula C13H23NO4 B13596970 rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13596970.png)
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid: is a chiral compound with a piperidine ring structure. It is often used in organic synthesis and pharmaceutical research due to its unique stereochemistry and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Alkylation: The protected piperidine is then alkylated with ethyl groups under basic conditions.
Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated reactors and continuous flow systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a chiral auxiliary in asymmetric synthesis.
Biology:
- Studied for its potential as a ligand in receptor binding studies.
- Investigated for its role in enzyme inhibition.
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds.
- Potential applications in drug design and development.
Industry:
- Utilized in the production of fine chemicals and intermediates.
- Employed in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. Its chiral centers allow for specific binding to enzymes and receptors, influencing biochemical pathways. The tert-butoxycarbonyl group provides steric hindrance, affecting the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid
- (2R,4S)-1-[(tert-butoxy)carbonyl]-4-isopropylpiperidine-2-carboxylic acid
Uniqueness:
- The ethyl group in rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid provides distinct steric and electronic properties, influencing its reactivity and binding affinity compared to its methyl and isopropyl analogs.
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
(2S,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-5-9-6-7-14(10(8-9)11(15)16)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10+/m1/s1 |
Clé InChI |
MPUPWISZAQOAGA-ZJUUUORDSA-N |
SMILES isomérique |
CC[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C |
SMILES canonique |
CCC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


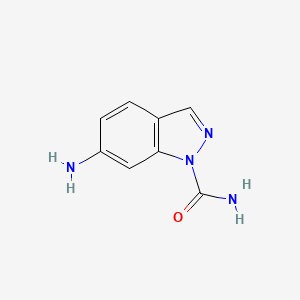
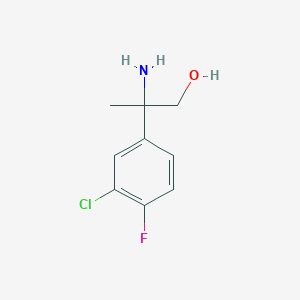

![3-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13596912.png)
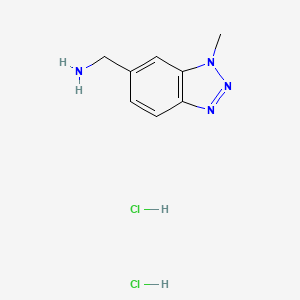

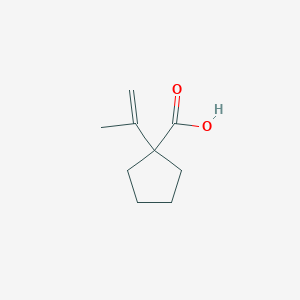
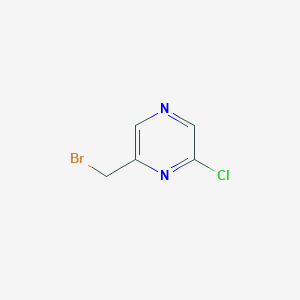
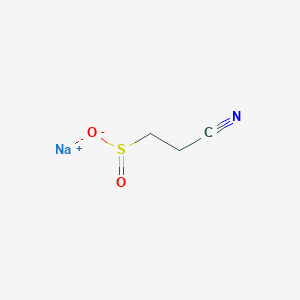
![tert-butylN-[(4-bromoquinolin-6-yl)methyl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13596941.png)
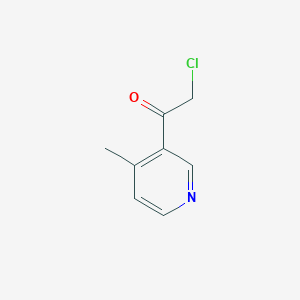
![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B13596953.png)
![3-[(2-Methylfuran-3-yl)oxy]piperidine](/img/structure/B13596955.png)
